![molecular formula C20H18ClNO4S2 B2568551 Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1105250-69-8](/img/structure/B2568551.png)
Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters. Protodeboronation is a less explored transformation compared to other boron-based reactions. In this case, a radical approach is employed to achieve the desired product. The protocol can be paired with a Matteson–CH2–homologation, enabling the formal anti-Markovnikov alkene hydromethylation. This method has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate consists of a thiophene core with a phenyl group and a sulfamoyl group attached. The chlorine substitution occurs at the 5-position of the phenyl ring. The ethyl ester group is linked to the thiophene ring .
Chemical Reactions Analysis
While specific reactions involving this compound are not widely documented, boronic esters like this one can participate in Suzuki–Miyaura coupling reactions, which are essential for constructing carbon–carbon bonds. Additionally, the Lewis basicity of the ligand in boron reagents influences their reactivity .
Applications De Recherche Scientifique
Novel Heterocyclic Disperse Dyes
Thiophene derivatives have been explored for their utility in creating novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating the chemical versatility of thiophene compounds in textile applications. These dyes exhibit good wash, perspiration, sublimation, and rub fastness ratings, highlighting their potential for industrial fabric coloring processes despite challenges with photostability (Iyun et al., 2015).
Peptide Synthesis
Thiophene derivatives have been studied for their role in peptide synthesis, particularly as carboxyl-group protecting groups. These studies reveal the chemical adaptability of thiophene compounds in synthesizing complex biological molecules, offering selective removal and stability advantages in peptide chain assembly (Amaral, 1969).
Gewald Synthesis
The one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones, utilizing thiophene derivatives, underscores their significance in organic synthesis, offering efficient pathways to structurally diverse thiophene-based molecules with potential applications across pharmaceuticals and materials science (Tormyshev et al., 2006).
Antimicrobial Agents
Thiophene derivatives have been evaluated for their antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. This application is particularly relevant in addressing the growing concerns over antibiotic resistance and the need for novel antimicrobials (Abu‐Hashem et al., 2011).
Photophysical Properties
The study of thiophene derivatives for their photophysical properties, including fluorescence, highlights the potential of these compounds in developing materials for optoelectronic applications. Their unique light-absorbing and emitting properties could be valuable in creating advanced materials for lighting, displays, and photovoltaic devices (Amati et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c1-3-26-20(23)18-19(16(12-27-18)14-7-5-4-6-8-14)28(24,25)22-17-11-15(21)10-9-13(17)2/h4-12,22H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDEPQNUZUXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)
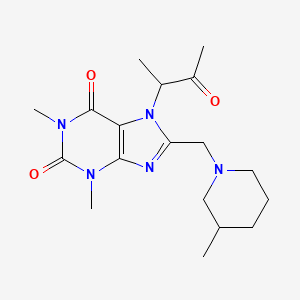

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)
![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)
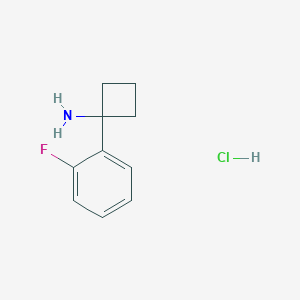
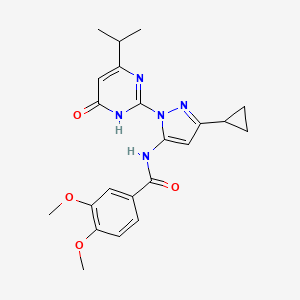
![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2568480.png)
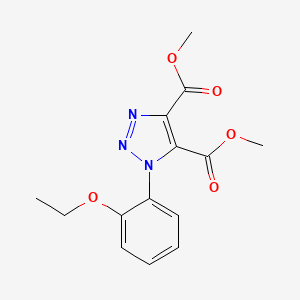


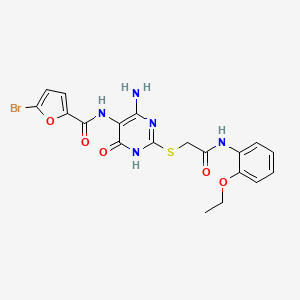
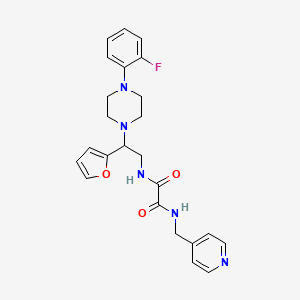
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)